Josamycin (hydrochloride)

概要

説明

Josamycin (hydrochloride) is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. It is primarily used to treat various bacterial infections, including those affecting the respiratory tract, skin, and soft tissues . Josamycin is known for its broad-spectrum antimicrobial activity against a wide range of pathogens .

準備方法

Synthetic Routes and Reaction Conditions: Josamycin is synthesized through a complex biosynthetic pathway involving the condensation of multiple acetic acid, propionic acid, butyric acid, and glycolic acid units . The process involves the formation of a lactone ring through the polyketone pathway, similar to fatty acid synthesis .

Industrial Production Methods: In industrial settings, Josamycin is produced through fermentation using Streptomyces narbonensis strains. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic . The final product is often formulated into film-coated tablets or other dosage forms for medical use .

化学反応の分析

Types of Reactions: Josamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction involves the aldehyde group of Josamycin reacting with 2,4-dinitrophenyl hydrazine in methanolic hydrochloric acid to yield a yellow product .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of Josamycin that may have altered pharmacological properties .

科学的研究の応用

Clinical Applications

Josamycin is utilized in various therapeutic contexts, particularly for infections that are resistant to other antibiotics. Its broad spectrum of activity includes:

- Respiratory Infections : Effective against upper respiratory tract infections such as pharyngitis, tonsillitis, and sinusitis, as well as lower respiratory tract infections like pneumonia and bronchitis .

- Skin and Soft Tissue Infections : Treats conditions like pyoderma, acne, and erysipelas .

- Sexually Transmitted Infections : Used for managing urethritis, prostatitis, and infections caused by Chlamydia and Mycoplasma species .

- Oral Infections : Addresses gingivitis and periodontal diseases .

Pharmacokinetics

Josamycin is well-distributed throughout the body, with high concentrations found in lung tissues, tonsils, saliva, and immune cells such as polymorphonuclear leukocytes and macrophages. This distribution enhances its efficacy in treating localized infections . The drug undergoes hepatic biotransformation to less active metabolites and is primarily excreted via bile .

Recent Research Insights

Recent studies have highlighted additional applications of josamycin beyond traditional antibiotic use:

- COVID-19 Management : Josamycin has been suggested as a potential treatment option for COVID-19 patients due to its anti-inflammatory properties. Research indicates that it may help manage pulmonary inflammation and fibrosis-related complications associated with the virus .

- Antifibrotic Effects : Evidence suggests that josamycin may exhibit antifibrotic properties beneficial in treating conditions characterized by excessive fibrosis .

Comparative Efficacy

Research comparing josamycin with other antibiotics has shown that formulations based on josamycin may have superior antibacterial activity against certain pathogens. For instance, studies indicated an eightfold increase in effectiveness against Enterococcus faecalis when using a polymer-based formulation of josamycin compared to free forms of the antibiotic .

Safety Profile

While generally well-tolerated, josamycin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), transient hearing loss, and allergic reactions. Its use requires careful consideration of dosage to minimize toxicity while ensuring therapeutic efficacy .

作用機序

Josamycin exerts its effects by inhibiting bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein elongation . This action is primarily bacteriostatic but can be bactericidal at higher concentrations . Josamycin tends to accumulate within leukocytes, which helps transport the antibiotic to the site of infection .

類似化合物との比較

- Erythromycin

- Azithromycin

- Clarithromycin

- Rosamicin

Comparison: Josamycin is similar to other macrolide antibiotics like erythromycin and azithromycin in terms of its mechanism of action and spectrum of activity . Josamycin has unique pharmacokinetic properties, such as better accumulation in certain tissues and a different side effect profile . Compared to erythromycin, Josamycin is less active against aerobic cocci but has comparable activity against other pathogens .

生物活性

Josamycin, a macrolide antibiotic derived from Streptomyces narbonensis, has garnered attention for its broad-spectrum antimicrobial activity and unique pharmacological properties. This article delves into the biological activity of Josamycin, focusing on its mechanism of action, efficacy against various pathogens, and clinical applications.

Josamycin exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, blocking the translocation of peptidyl tRNA. This mechanism is predominantly bacteriostatic, although it can exhibit bactericidal properties at higher concentrations .

Pharmacokinetics and Distribution

Josamycin is characterized by significant tissue distribution, particularly in the lungs, lymphoid tissues, and skin. Notably, concentrations in polymorphonuclear leukocytes and alveolar macrophages can be approximately 20 times higher than in other cell types . This accumulation enhances its effectiveness at sites of infection.

Antimicrobial Spectrum

Josamycin demonstrates activity against a wide range of pathogens, including:

- Staphylococcus aureus (including erythromycin-resistant strains)

- Streptococcus pneumoniae

- Haemophilus influenzae

In vitro studies have shown that Josamycin remains effective against over 50% of erythromycin-resistant S. aureus strains, outperforming other macrolides like roxithromycin and clarithromycin .

Case Studies and Clinical Trials

- Acute Pneumonia Treatment : A multicenter randomized trial compared Josamycin with azithromycin in treating acute pneumonia. Cure rates were 93% for Josamycin versus 80% for azithromycin, indicating its effectiveness even in shorter treatment regimens .

- Topical Application in Dermatology : Research on the topical use of Josamycin in treating atopic dermatitis (AD) showed significant suppression of skin lesions comparable to betamethasone. The treatment reduced cellular infiltration and serum IgE levels while modulating cytokine expression (IFN-γ and IL-4) .

- Synergistic Effects with Neutrophils : Studies indicated that Josamycin enhances the bactericidal activity of human neutrophils against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a synergistic interaction that increases the effectiveness of immune responses .

Comparative Efficacy Against Other Macrolides

A comparative analysis highlights the relative efficacy of Josamycin against other macrolides:

| Antibiotic | Efficacy Against Erythromycin-Resistant Strains |

|---|---|

| Josamycin | Active against >50% |

| Clarithromycin | Active against 25% |

| Roxithromycin | Active against 11.6% |

This table illustrates Josamycin's superior activity against resistant strains, making it a valuable option in antibiotic therapy .

Adverse Effects and Safety Profile

While generally well-tolerated, Josamycin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), transient hearing loss, and allergic reactions. Its safety profile is comparable to other macrolides but requires careful monitoring due to potential toxicity at high doses .

特性

CAS番号 |

11033-19-5 |

|---|---|

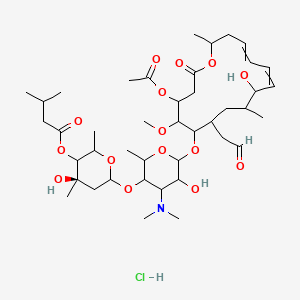

分子式 |

C42H70ClNO15 |

分子量 |

864.5 g/mol |

IUPAC名 |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C42H69NO15.ClH/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;1H/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;/m1./s1 |

InChIキー |

TYHGHVDZSRXAKD-XLSWTIJLSA-N |

SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |

異性体SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |

正規SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Josamycin HCl; Josamycin hydrochloride; Leucomycin A3 hydrochloride; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。